molecular formula C12H7BrO3S B5837015 2-bromo-4-formylphenyl 2-thiophenecarboxylate

2-bromo-4-formylphenyl 2-thiophenecarboxylate

Cat. No. B5837015
M. Wt: 311.15 g/mol
InChI Key: IGULOSOEARNFHO-UHFFFAOYSA-N
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Description

2-bromo-4-formylphenyl 2-thiophenecarboxylate is a chemical compound that has gained significant attention in the field of organic chemistry due to its potential applications in the pharmaceutical industry. This compound is known for its unique chemical properties, which make it an ideal candidate for use in drug development.

Mechanism of Action

The mechanism of action of 2-bromo-4-formylphenyl 2-thiophenecarboxylate is not yet fully understood. However, studies have suggested that it may exert its anti-inflammatory and anti-cancer effects by inhibiting certain enzymes and signaling pathways that are involved in the development and progression of these conditions.
Biochemical and Physiological Effects:
2-bromo-4-formylphenyl 2-thiophenecarboxylate has been shown to exhibit a range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and modulate the immune system. Additionally, it has been shown to have antioxidant properties, which may help to protect against oxidative stress.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-bromo-4-formylphenyl 2-thiophenecarboxylate in lab experiments is its versatility. It can be easily synthesized and modified to produce derivatives with different chemical and biological properties. However, one limitation is that it can be difficult to obtain in large quantities, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 2-bromo-4-formylphenyl 2-thiophenecarboxylate. One area of interest is the development of new drugs based on this compound, particularly for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in other areas, such as agriculture and environmental science.

Synthesis Methods

The synthesis of 2-bromo-4-formylphenyl 2-thiophenecarboxylate involves a multi-step process that requires the use of various reagents and catalysts. The first step involves the reaction of 2-bromo-4-nitrophenol with thiophene-2-carboxylic acid in the presence of a base such as potassium carbonate. The resulting product is then reduced using a reducing agent such as sodium dithionite to yield the final compound.

Scientific Research Applications

2-bromo-4-formylphenyl 2-thiophenecarboxylate has been extensively studied for its potential applications in the pharmaceutical industry. It has been found to exhibit potent anti-inflammatory and anti-cancer properties, making it a promising candidate for the development of new drugs. Additionally, it has been shown to have antibacterial and antifungal activities, further expanding its potential applications.

properties

IUPAC Name

(2-bromo-4-formylphenyl) thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrO3S/c13-9-6-8(7-14)3-4-10(9)16-12(15)11-2-1-5-17-11/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGULOSOEARNFHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C(=O)OC2=C(C=C(C=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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